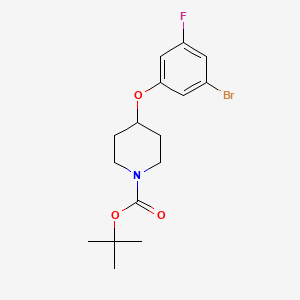

Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrFNO3/c1-16(2,3)22-15(20)19-6-4-13(5-7-19)21-14-9-11(17)8-12(18)10-14/h8-10,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYMFXUDSWLTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Key Reactions Involving the Compound

The compound undergoes various chemical reactions:

- Oxidation: Can be converted into ketones or carboxylic acids.

- Reduction: The ester group can be reduced to form alcohols.

- Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

These reactions make it a versatile building block in synthetic organic chemistry .

Medicinal Chemistry

Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate has several potential applications in medicinal chemistry:

- Drug Development: Its structural features allow for modifications that can lead to the development of novel therapeutic agents targeting specific biological pathways. The piperidine moiety is known for its ability to interact with various receptors and enzymes, making it a candidate for drug design .

- Enzyme Inhibition Studies: Research has indicated that compounds with similar structures can act as enzyme inhibitors. This suggests that this compound may also exhibit such properties, which could be explored for therapeutic applications .

Biological Research

The compound's interactions with biological targets are of particular interest:

- Receptor Binding Studies: As a piperidine derivative, it may bind to neurotransmitter receptors or other cellular targets, influencing physiological responses. This characteristic makes it valuable for studying receptor-ligand interactions and their implications in various diseases .

Industrial Applications

In addition to its research applications, this compound is relevant in industrial settings:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, we compare tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate with structurally analogous piperidine derivatives, focusing on substituents, synthesis routes, and applications.

Structural Analogues and Substituent Effects

Key Research Findings

- Electronic Effects: The trifluoromethyl group in Ref significantly lowers the LUMO energy of the pyridine ring, enhancing electrophilicity compared to the target compound’s fluorophenoxy group.

- Stereochemical Outcomes: The azetidine derivative (Ref ) exhibits restricted rotation due to its bicyclic structure, a property absent in the target compound’s flexible phenoxy substituent.

- Thermal Stability: Thiophene-containing derivatives (Ref ) display higher thermal stability (TGA data inferred) owing to aromatic conjugation, whereas brominated phenoxy compounds may decompose at lower temperatures due to C–Br bond lability.

Vorbereitungsmethoden

Bromination of the Piperidine Derivative

Method Overview:

The initial step involves bromination at the 3-position of the piperidine ring, typically achieved via electrophilic bromination using bromine or N-bromosuccinimide (NBS).

Data Table: Bromination Methods

| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Bromine in chloroform | Br₂, NaHPO₄ | Chloroform | 0–5°C | 18–24h | 42% | Recrystallization used |

| NBS with TMSCl | NBS, TMSCl | DMF | RT | Overnight | 78% | Selective bromination |

Functionalization via Nucleophilic Substitution

Method Overview:

The brominated intermediate undergoes nucleophilic substitution to introduce phenoxy groups, often using phenol derivatives or phenolates under basic conditions.

- Use of Copper Catalysts:

- Catalyzed Ullmann-type coupling reactions are also documented, facilitating the formation of phenoxy linkages under milder conditions.

Data Table: Phenoxy Coupling

| Method | Reagents | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Phenol, K₂CO₃ | None | Acetone | Reflux | 65–70% | Standard SNAr conditions |

| Copper-catalyzed coupling | Phenol, CuI | CuI | DMF | 100°C | >70% | Milder conditions |

Formation of the Final Carboxylate Derivative

Method Overview:

The final step involves attaching the tert-butyl carbamate group to the piperidine nitrogen, often via carbamate formation using tert-butyl chloroformate or related reagents.

Data Table: Carbamate Formation

| Method | Reagents | Base | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Using tert-butyl chloroformate | tert-Butyl chloroformate | TEA | DCM | RT–Reflux | 80–95% | Standard carbamate synthesis |

Summary of Key Research Findings

Additional Considerations

- Selectivity: Bromination at the 3-position is favored under controlled conditions to avoid over-bromination.

- Reaction Optimization: Use of temperature control and stoichiometric balances enhances yield and selectivity.

- Purification: Chromatography and recrystallization are standard for isolating pure intermediates.

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and protection/deprotection strategies. A common approach includes:

- Step 1 : Formation of the phenoxy-piperidine intermediate via nucleophilic aromatic substitution, using 3-bromo-5-fluorophenol and a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP.

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product.

Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side reactions, such as dehalogenation or Boc-group cleavage .

Q. How should researchers safely handle and store this compound?

- Handling : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation of dust/aerosols. Respiratory protection (e.g., N95 masks) is advised if adequate ventilation is unavailable .

- Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C. Protect from light and moisture to prevent degradation. Avoid proximity to oxidizing agents or heat sources .

Q. What analytical techniques are suitable for characterizing its physical and chemical properties?

- Melting Point : Determine using a capillary tube apparatus (reported range: 50–55°C for analogous tert-butyl piperidine derivatives) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm structure via characteristic peaks (e.g., tert-butyl group at ~1.4 ppm in ¹H NMR).

- Mass Spectrometry (MS) : Validate molecular weight (theoretical MW: ~370 g/mol for C₁₆H₂₀BrFNO₃).

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can structural contradictions in spectral data be resolved?

Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

- Multi-Technique Validation : Cross-validate with IR (e.g., carbonyl stretch at ~1700 cm⁻¹ for the Boc group) and elemental analysis.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation for crystalline derivatives.

- Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted spectra .

Q. What are the key considerations for optimizing reaction yields in large-scale synthesis?

- Catalyst Screening : Test alternatives to DMAP (e.g., 4-dimethylaminopyridine derivatives) to enhance Boc protection efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve phenoxide intermediate solubility but may require rigorous drying to avoid hydrolysis.

- Temperature Control : Maintain ≤0°C during Boc-group introduction to suppress side reactions.

- Workup Optimization : Use aqueous washes (NaHCO₃ for acid removal) and drying agents (MgSO₄) to improve purity .

Q. How does the bromo-fluorophenoxy moiety influence reactivity in cross-coupling reactions?

The electron-withdrawing bromo and fluoro substituents activate the aromatic ring toward Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors include:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl halide reactivity.

- Base Compatibility : Cs₂CO₃ or K₃PO₄ in toluene/water mixtures to stabilize intermediates.

- Steric Effects : The tert-butyl group may hinder access to the piperidine nitrogen, requiring tailored ligands .

Q. What strategies address discrepancies in toxicity data for structurally similar compounds?

- In Silico Prediction : Use tools like ADMET Predictor™ or TEST to estimate acute toxicity (e.g., LD₅₀) when experimental data are unavailable.

- Comparative Studies : Analyze analogs (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) to infer hazard profiles.

- Tiered Testing : Prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .

Q. How can researchers evaluate the compound’s potential in medicinal chemistry?

- Target Binding Assays : Screen against kinase or GPCR targets using fluorescence polarization or SPR.

- Metabolic Stability : Assess liver microsome half-life (e.g., human/rat CYP450 isoforms).

- SAR Studies : Modify the phenoxy or piperidine groups to optimize potency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.